

4-(Trifluoromethylthio)benzylamine physical properties (boiling point, density)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4-(Trifluoromethylthio)benzylamine**

Cat. No.: **B165677**

[Get Quote](#)

An In-depth Technical Guide to the Physical Properties of **4-(Trifluoromethylthio)benzylamine**

This technical guide provides a focused overview of the key physical properties of **4-(Trifluoromethylthio)benzylamine**, a compound of interest for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document presents quantitative data in a clear, tabular format and outlines generalized experimental methodologies for the determination of these properties.

Core Physical Properties

4-(Trifluoromethylthio)benzylamine is a benzylamine derivative containing a trifluoromethylthio group. Its physical characteristics are crucial for its handling, reaction setup, and integration into synthetic pathways.

Quantitative Data Summary

The primary physical properties of **4-(Trifluoromethylthio)benzylamine** are summarized in the table below. These values are based on literature data.

Property	Value	Units	Conditions	Citations
Boiling Point	224-225	°C	at 760 mmHg	[1] [2]
Density	1.310	g/mL	Not Specified	[1] [2]
Refractive Index	1.5040	-	at 20 °C	[1] [2]

Experimental Protocols

While specific experimental protocols for the determination of the boiling point and density of **4-(Trifluoromethylthio)benzylamine** are not detailed in the provided search results, this section outlines generalized, standard laboratory procedures for measuring these properties for a liquid compound.

Boiling Point Determination (Distillation Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common method for its determination is through distillation.

Apparatus:

- Distillation flask
- Condenser
- Thermometer
- Receiving flask
- Heating mantle or oil bath

Procedure:

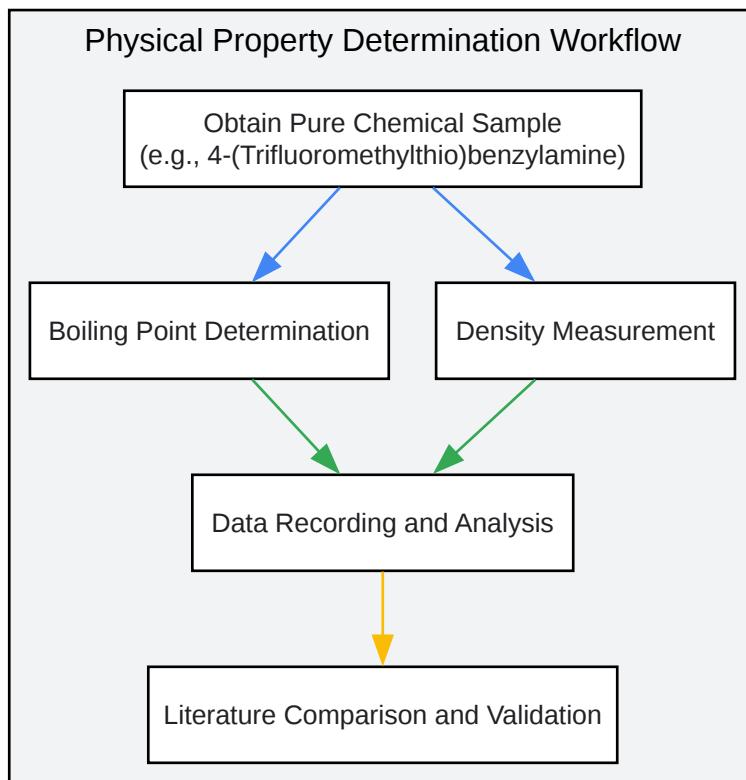
- The liquid sample is placed in the distillation flask along with boiling chips to ensure smooth boiling.
- The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.

- The flask is gently heated.
- As the liquid boils, the vapor rises, and when it reaches the condenser, it cools and condenses back into a liquid, which is collected in the receiving flask.
- The temperature is recorded when it stabilizes during the distillation of the bulk of the liquid. This stable temperature is the boiling point at the recorded atmospheric pressure.

Density Determination (Pycnometer Method)

Density is the mass per unit volume of a substance. A pycnometer, a flask with a specific, accurately known volume, is commonly used for precise density measurements of liquids.

Apparatus:


- Pycnometer
- Analytical balance
- Thermometer
- Water bath

Procedure:

- The empty pycnometer is cleaned, dried, and its mass is accurately weighed (m_1).
- The pycnometer is filled with the sample liquid, ensuring no air bubbles are present. The stopper is inserted, and any excess liquid is wiped from the outside.
- The filled pycnometer is weighed to determine the mass of the pycnometer and the liquid (m_2).
- The temperature of the liquid is recorded.
- The mass of the liquid is calculated ($m_{\text{liquid}} = m_2 - m_1$).
- The density is then calculated by dividing the mass of the liquid by the known volume of the pycnometer ($\rho = m_{\text{liquid}} / V$).

Workflow Visualization

The following diagram illustrates a generalized workflow for the characterization of the physical properties of a chemical compound.

[Click to download full resolution via product page](#)

Caption: Generalized workflow for determining physical properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-(Trifluoromethylthio)benzylamine 97 128273-56-3 [sigmaaldrich.com]

- 2. 128273-56-3 CAS MSDS (4-(Trifluoromethylthio)benzylamine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- To cite this document: BenchChem. [4-(Trifluoromethylthio)benzylamine physical properties (boiling point, density)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b165677#4-trifluoromethylthio-benzylamine-physical-properties-boiling-point-density>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com